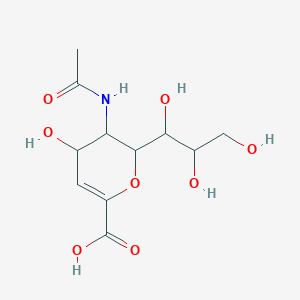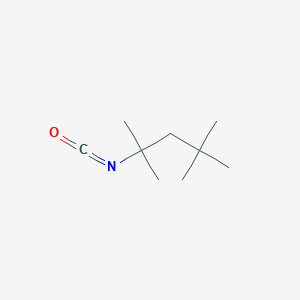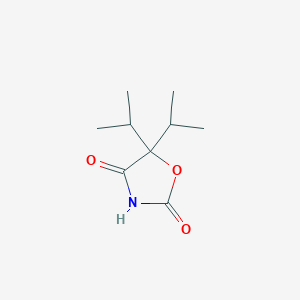
5,5-Di(propan-2-yl)-1,3-oxazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Di(propan-2-yl)-1,3-oxazolidine-2,4-dione, also known as DIPD, is a cyclic urea derivative that has been synthesized and studied for its potential applications in various fields of science. This compound has shown promise as a useful tool in scientific research due to its unique chemical properties and potential for use in a variety of applications.
Mécanisme D'action
The mechanism of action of 5,5-Di(propan-2-yl)-1,3-oxazolidine-2,4-dione is not fully understood, but it is believed to involve the formation of stable complexes with various metal ions and other reactive species. These complexes may then be used as intermediates in various chemical reactions, or may interact with biological molecules to produce a variety of effects.
Effets Biochimiques Et Physiologiques
5,5-Di(propan-2-yl)-1,3-oxazolidine-2,4-dione has been shown to have a variety of biochemical and physiological effects, including its ability to inhibit the growth of certain types of cancer cells, as well as its potential for use in the treatment of various neurological disorders. Additionally, 5,5-Di(propan-2-yl)-1,3-oxazolidine-2,4-dione has been shown to have antioxidant properties, which may make it useful in the treatment of various diseases associated with oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5,5-Di(propan-2-yl)-1,3-oxazolidine-2,4-dione in scientific research is its versatility. This compound can be used in a variety of applications, ranging from asymmetric synthesis to the development of new pharmaceuticals. However, there are also some limitations to the use of 5,5-Di(propan-2-yl)-1,3-oxazolidine-2,4-dione, including its relatively complex synthesis process and the potential for toxicity at high concentrations.
Orientations Futures
There are many potential future directions for research involving 5,5-Di(propan-2-yl)-1,3-oxazolidine-2,4-dione. Some of the most promising areas of study include the development of new pharmaceuticals and other biologically active compounds, as well as the use of 5,5-Di(propan-2-yl)-1,3-oxazolidine-2,4-dione in the treatment of various neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of 5,5-Di(propan-2-yl)-1,3-oxazolidine-2,4-dione and its potential applications in various fields of science.
In conclusion, 5,5-Di(propan-2-yl)-1,3-oxazolidine-2,4-dione is a highly versatile compound that has shown promise in a variety of scientific research applications. While there are still many unanswered questions about the mechanism of action and potential uses of 5,5-Di(propan-2-yl)-1,3-oxazolidine-2,4-dione, this compound represents a valuable tool for researchers in a variety of fields.
Méthodes De Synthèse
5,5-Di(propan-2-yl)-1,3-oxazolidine-2,4-dione can be synthesized through a multi-step process involving the reaction of propan-2-ol with phosgene, followed by the addition of urea and the subsequent cyclization of the resulting intermediate. The synthesis of 5,5-Di(propan-2-yl)-1,3-oxazolidine-2,4-dione is a complex process that requires careful attention to detail and precise control of reaction conditions.
Applications De Recherche Scientifique
5,5-Di(propan-2-yl)-1,3-oxazolidine-2,4-dione has been studied extensively for its potential applications in scientific research. This compound has been shown to have a variety of useful properties, including its ability to act as a chiral auxiliary in asymmetric synthesis, as well as its potential for use in the development of new pharmaceuticals and other biologically active compounds.
Propriétés
Numéro CAS |
130689-83-7 |
|---|---|
Nom du produit |
5,5-Di(propan-2-yl)-1,3-oxazolidine-2,4-dione |
Formule moléculaire |
C9H15NO3 |
Poids moléculaire |
185.22 g/mol |
Nom IUPAC |
5,5-di(propan-2-yl)-1,3-oxazolidine-2,4-dione |
InChI |
InChI=1S/C9H15NO3/c1-5(2)9(6(3)4)7(11)10-8(12)13-9/h5-6H,1-4H3,(H,10,11,12) |
Clé InChI |
MUZFHSPZXDFVCS-UHFFFAOYSA-N |
SMILES |
CC(C)C1(C(=O)NC(=O)O1)C(C)C |
SMILES canonique |
CC(C)C1(C(=O)NC(=O)O1)C(C)C |
Synonymes |
2,4-Oxazolidinedione,5,5-bis(1-methylethyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



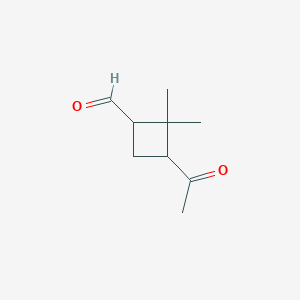
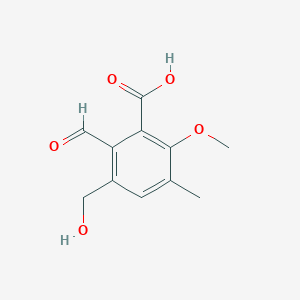
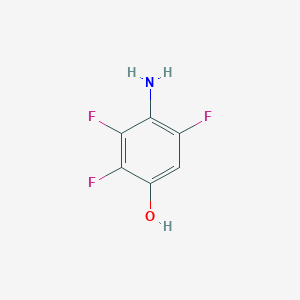
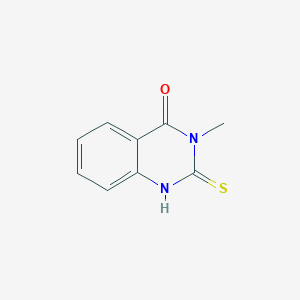
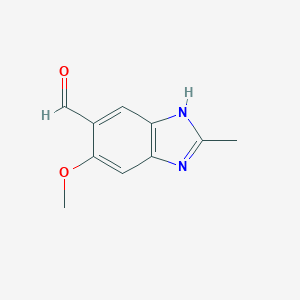
![[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(phosphonooxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl dihydrogen phosphate](/img/structure/B162581.png)

![1-[2-[(4-chlorophenyl)methyl]cyclohexen-1-yl]-N,N-dimethylmethanamine](/img/structure/B162585.png)
